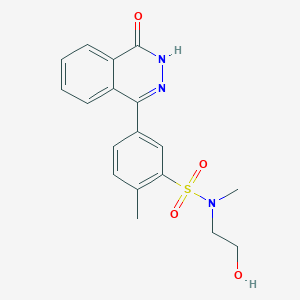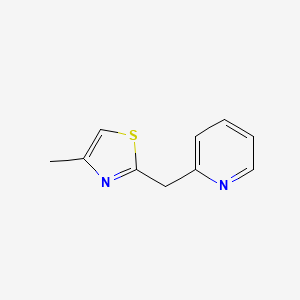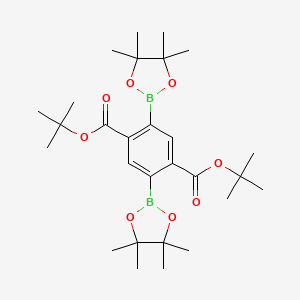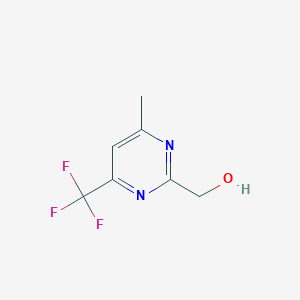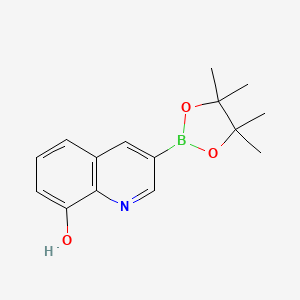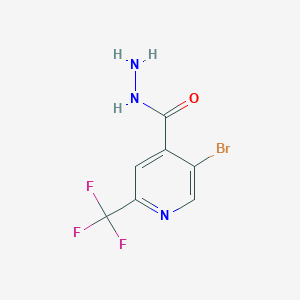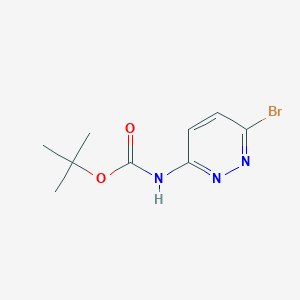
6-Bromo-N-Boc-pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridazinyl moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromopyridazin-3-yl)carbamate typically involves the reaction of 6-bromopyridazin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours. The reaction mixture is then quenched with water, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(6-bromopyridazin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridazinyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted pyridazinyl carbamates, while hydrolysis would produce the corresponding amine.
Aplicaciones Científicas De Investigación
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and other biologically active molecules.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-bromopyridazin-3-yl)carbamate would depend on its specific applicationThe molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl carbamate: Lacks the pyridazinyl ring and bromine atom.
tert-Butyl (6-bromopyridin-3-yl)carbamate: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is unique due to the presence of the bromopyridazinyl moiety, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H12BrN3O2 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromopyridazin-3-yl)carbamate |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
Clave InChI |
KCGRFZXYARCCHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


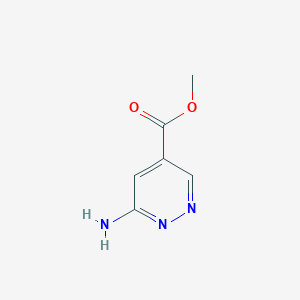
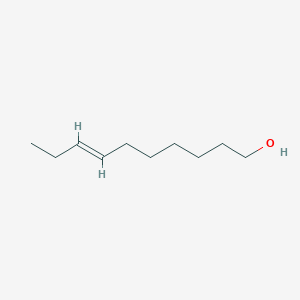

![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
